molecular formula C20H21NO4 B2803135 (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid CAS No. 1014018-41-7

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Cat. No.: B2803135
CAS No.: 1014018-41-7
M. Wt: 339.391
InChI Key: ASUWOMDZJCFFDR-ZDUSSCGKSA-N
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Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid (CAS: 1014018-41-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected γ-amino acid derivative. Its molecular formula is C₂₀H₂₁NO₄ (MW: 339.39 g/mol), featuring a pentanoic acid backbone with an Fmoc-protected amino group at the γ-position . This compound is widely used in peptide synthesis as a building block, particularly for introducing non-natural amino acid residues into peptide chains. The Fmoc group facilitates solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .

Key structural characteristics include:

  • Fmoc group: Provides UV detectability and orthogonal protection.
  • γ-amino acid configuration: Alters peptide backbone geometry compared to α-amino acids, influencing secondary structure formation.
  • Hydrochloride salt form: Enhances solubility in polar solvents (e.g., DMF, DMSO) .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUWOMDZJCFFDR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound frequently utilized in peptide synthesis and medicinal chemistry. Its unique structural attributes, particularly the fluorenylmethoxycarbonyl (Fmoc) group, confer significant biological activity, making it a focal point for research in drug development and bioconjugation techniques.

Chemical Structure and Properties

The molecular formula of this compound is C₃₅H₃₂N₂O₆, with a molecular weight of 588.64 g/mol. The compound features a pentanoic acid backbone with an Fmoc protecting group, which is essential in the synthesis of complex peptides.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₃₅H₃₂N₂O₆
Molecular Weight588.64 g/mol
CAS Number201046-59-5
Storage TemperatureRefrigerated (2-8°C)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates various biological pathways, influencing processes such as protein synthesis and cellular signaling.

Interaction Studies

Studies have demonstrated that the compound can effectively bind to target proteins, leading to modulation of their activity. For instance, it has been shown to influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological responses.

Biological Activity

The biological effects of this compound have been evaluated through various assays:

  • Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. It has been observed to induce potent analgesia with reduced side effects compared to traditional opioids .
  • Cell Proliferation : The compound has been tested for its effects on cell proliferation in vitro. Results suggest that it can inhibit the growth of certain cancer cell lines, indicating potential as an anti-cancer agent.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Pain Management
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study concluded that its mechanism involves modulation of opioid receptors without the common side effects associated with traditional analgesics .

Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a notable decrease in cell viability and proliferation rates. The findings suggest that this compound may induce apoptosis through specific signaling pathways.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the assembly of peptides with high fidelity.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-Glu-NH2 is utilized to introduce glutamic acid residues into peptides. The Fmoc group can be easily removed under basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids. This method is essential for producing complex peptides that are otherwise challenging to synthesize through traditional methods.

Drug Development

The compound has shown potential in drug development, particularly in designing peptide-based therapeutics. Its structure allows for the incorporation of various functional groups that can enhance biological activity or target specificity.

Targeted Drug Delivery

Research indicates that peptides synthesized with Fmoc-Glu-NH2 can be modified to improve their binding affinity to specific receptors or proteins, which is crucial for targeted drug delivery systems. This capability is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic efficacy.

Biochemical Research

Fmoc-Glu-NH2 is also employed in biochemical research to study protein interactions and functions. By incorporating this amino acid into peptides or proteins, researchers can investigate how modifications affect biological activity.

Enzyme Inhibition Studies

Studies have utilized peptides containing Fmoc-Glu-NH2 to explore enzyme inhibition mechanisms. For example, certain derivatives have been tested against proteases to understand their inhibition kinetics and binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Structure Molecular Formula MW (g/mol) Key Features Applications
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid (1014018-41-7) γ-amino acid, Fmoc-protected, pentanoic acid chain C₂₀H₂₁NO₄ 339.39 Hydrochloride salt improves solubility; piperidin-1-yl substituent enhances lipophilicity Peptide mimics, cell-penetrating peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (L-2a) α-amino acid, piperidin-1-yl side chain C₂₄H₂₈N₂O₄ 409.21 α-position Fmoc protection; tertiary amine increases basicity Solid-phase peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (139551-74-9) α-amino acid, dimethyl-branched side chain C₂₂H₂₅NO₄ 367.44 Steric hindrance from dimethyl group limits conformational flexibility Stabilized peptide helices
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid (270065-72-0) β-amino acid, 4-iodophenyl substituent C₂₅H₂₂INO₄ 527.35 Aromatic and halogenated side chain; enhances radiolabeling potential Radiopharmaceuticals, imaging probes
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid (1217482-47-7) α-amino acid, methylated amine, hexanoic chain C₂₃H₂₅NO₄ 391.45 Extended alkyl chain increases hydrophobicity Lipophilic peptide conjugates
Key Observations:

Amino Acid Position: γ-amino acids (target compound) vs. α-/β-analogs alter peptide backbone spacing, affecting tertiary structure and bioactivity . For example, γ-amino acids are less prone to proteolytic degradation than α-analogs .

Substituent Effects :

  • Piperidin-1-yl groups (target compound, L-2a) enhance membrane permeability due to their basic tertiary amine, useful in cell-penetrating peptides .
  • Aromatic/halogenated groups (e.g., 4-iodophenyl in ) enable applications in targeted imaging and drug delivery.

Solubility and Stability :

  • Hydrochloride salts (target compound, L-2a) exhibit superior solubility in SPPS-compatible solvents compared to free acids .
  • Branched chains (e.g., dimethyl in ) reduce solubility but improve metabolic stability.
Analytical Confirmation:
  • HRMS and NMR : Critical for verifying molecular weight (e.g., HRMS m/z 409.2123 for target compound ) and structural assignments (e.g., δ=171.4 ppm for carbonyl in ¹³C NMR ).

Q & A

Q. What is the structural and functional significance of the Fmoc-protected amino group in (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during peptide synthesis. Its advantages include:

  • Orthogonal Deprotection : Removed under mild basic conditions (e.g., piperidine), leaving other protective groups (e.g., tert-butyl) intact .
  • UV Activity : The fluorenyl moiety allows for easy monitoring via UV detection during HPLC purification .
  • Solubility : Enhances solubility in organic solvents, critical for solid-phase peptide synthesis (SPPS) .

Q. What are the critical safety protocols for handling this compound?

While acute toxicity data are limited, safety data sheets (SDS) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Tightly sealed containers in cool, dry conditions to prevent degradation .
  • Emergency Measures : Flush eyes with water for 15+ minutes upon exposure and seek medical attention .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

Technique Purpose Reference
NMR Confirm stereochemistry and structural integrity
HPLC Assess purity and monitor deprotection kinetics
Mass Spectrometry Verify molecular weight and detect impurities
TLC Track reaction progress qualitatively

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized in SPPS using this compound?

Challenges like low yields or racemization can be addressed via:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves coupling efficiency by enhancing molecular collisions .
  • Coupling Reagents : Use HOBt/DIC or OxymaPure/DIEA to minimize side reactions .
  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) balances solubility and reactivity .

Q. How should researchers resolve contradictions in reported toxicity data?

Discrepancies in SDS (e.g., missing ecotoxicity data in vs. acute toxicity classifications in ) require:

  • Cross-Referencing : Compare data from multiple SDS (e.g., Key Organics vs. Indagoo ).
  • In-House Testing : Conduct zebrafish embryo toxicity assays or Ames tests for mutagenicity .
  • Literature Review : Prioritize peer-reviewed studies over supplier-generated SDS .

Q. What structural modifications enhance this compound’s bioactivity or stability?

Substituent effects can be explored through:

  • Lipophilicity Modulation : Adding 3,5-dimethylphenyl groups improves membrane permeability .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) near the carboxylate reduce hydrolysis .
  • Functional Group Interplay : Nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction pH (6.5–7.5) to prevent Fmoc premature cleavage .
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .
  • Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity to predict shelf-life .

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